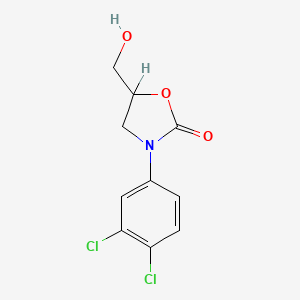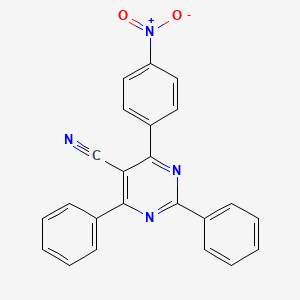![molecular formula C17H17NOSe B15214041 Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-54-4](/img/structure/B15214041.png)
Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that features a unique combination of selenium and isoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. The selenium moiety can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl p-tolyl sulfide: Similar structure but contains sulfur instead of selenium.
Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.
Stereoregular cyclic p-tolyl-siloxanes: Compounds with similar p-tolyl groups but different functional groups.
Uniqueness
5-((Phenylselanyl)methyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the selenium moiety, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly interesting for further research and development.
特性
CAS番号 |
828939-54-4 |
|---|---|
分子式 |
C17H17NOSe |
分子量 |
330.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
InChIキー |
ZJPHTCLTRXWYJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


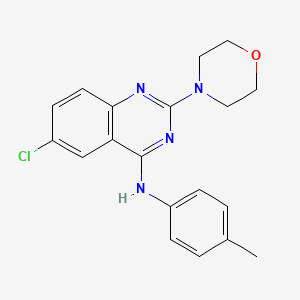
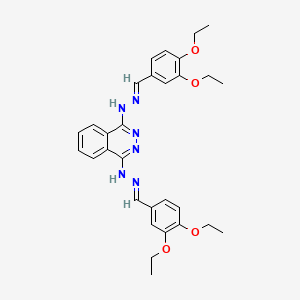
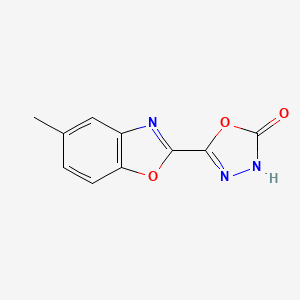
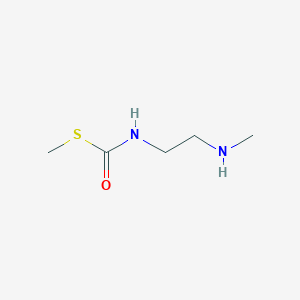
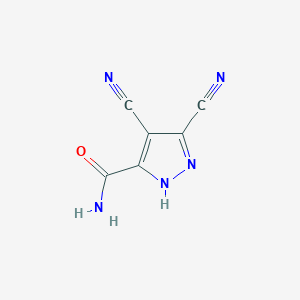

![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)

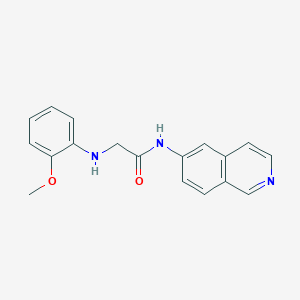

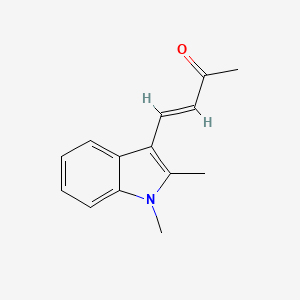
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)
